Fmoc-Lys(Retro-Abz-Boc)-OH

Übersicht

Beschreibung

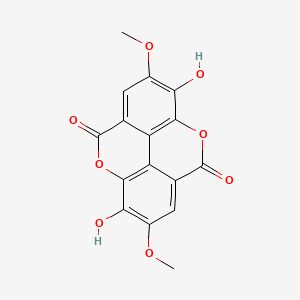

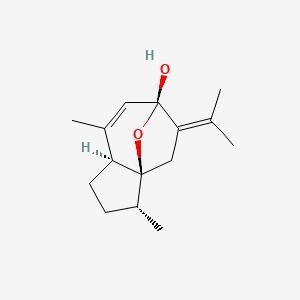

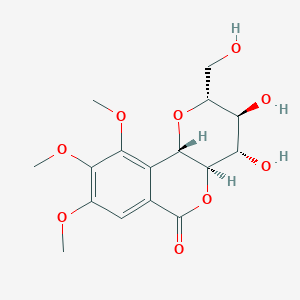

Fmoc-Lys(Retro-Abz-Boc)-OH is a protected building block used for the preparation of fluorescence-labeled peptides . The anthranilic acid attached at the side-chain of lysine is highly sensitive and its fluorescence spectrum does not overlap with those of Trp, Phe, and Tyr .

Physical And Chemical Properties Analysis

Fmoc-Lys(Retro-Abz-Boc)-OH has a molecular formula of C₃₃H₃₇N₃O₇ and is stored in a freezer . Its boiling point is predicted to be 782.3±60.0 °C and it has a predicted density of 1.261±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Polypeptide Synthesis Improvement

A study focusing on polypeptides' role in human physiology highlighted the need to simplify and improve polypeptide synthesis methods. Utilizing lysine and glycine, the research developed Fmoc-L-Lys(Boc)-OH to facilitate this process. The study's findings could significantly contribute to amino protection reactions and polypeptide synthesis advancements (Zhao Yi-nan & Melanie Key, 2013).

Enhancing Versatility in Peptide Labeling

In the realm of 99mTc-labeled peptides, Fmoc-lys(HYNIC-Boc)-OH served as a precursor for solid-phase synthesis. This study revealed that trifluoroacetyl-HYNIC peptides could be labeled as efficiently as HYNIC-peptides, enhancing the versatility of HYNIC for 99mTc peptide labeling. This innovation presents a notable stride in the field of medicinal chemistry (M. Surfraz et al., 2007).

Solid-Phase Peptide Synthesis Insights

A study on the Merrifield peptide synthesis, utilizing Fmoc as the N-α-protecting group, revealed insights into the solid-phase synthesis of peptides. The research provided significant information about the influence of the Fmoc group on peptide secondary structure, especially its support for β-sheet conformations (B. Larsen et al., 1993).

Exploring Organogelators

In a study on organogelators, Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s were synthesized. These compounds demonstrated the ability to form stable thermo-reversible organogels in various solvents, showcasing potential applications in nanostructure formation and material chemistry (Zong Qianying et al., 2016).

Biomedical Applications: Supramolecular

GelsFmoc-Lys(Fmoc)-OH, a positively charged amino-acid, has been investigated for its role in supramolecular hydrogels, widely used in the biomedical field. This study explored the impact of incorporating Fmoc-Lys(Fmoc)-OH into supramolecular gels and found it to be a weak antimicrobial agent, suggesting its potential biomedical applications (Alexandra Croitoriu et al., 2021).

Self-Assembled Structures from Modified Amino Acids

Research on the self-assembly of Fmoc-protected single amino acids, including Fmoc-Lys(Boc)-OH, revealed the formation of intriguing structures under various conditions. This study underscores the potential of modified amino acids in designing novel nanoarchitectures for material chemistry and biomedical applications (Nidhi Gour et al., 2021).

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N3O7/c1-33(2,3)43-32(41)35-27-17-9-8-16-25(27)29(37)34-19-11-10-18-28(30(38)39)36-31(40)42-20-26-23-14-6-4-12-21(23)22-13-5-7-15-24(22)26/h4-9,12-17,26,28H,10-11,18-20H2,1-3H3,(H,34,37)(H,35,41)(H,36,40)(H,38,39)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUROGAFZBBJCBX-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Retro-Abz-Boc)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.